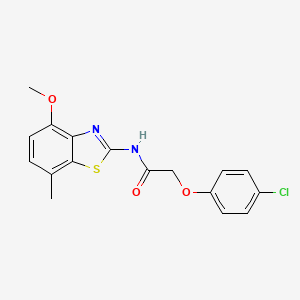

2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-10-3-8-13(22-2)15-16(10)24-17(20-15)19-14(21)9-23-12-6-4-11(18)5-7-12/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSXECQBRFHGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C15H15ClN2O2S

- Molecular Weight : 320.81 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several human cancer cell lines, including colorectal and leukemia cells.

- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further progression and proliferation of cancer cells.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of the compound against different cancer cell lines. The results are summarized in Table 1.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 12.5 | Induces apoptosis, inhibits proliferation |

| K562 (Leukemia) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | DNA synthesis inhibition |

| U2OS (Osteosarcoma) | 20.5 | Induces apoptosis |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Osteoclastogenesis : A study demonstrated that the compound significantly inhibited osteoclast formation in vitro and prevented bone loss in an ovariectomized rat model. This suggests its potential as a treatment for osteolytic disorders .

- Anticancer Activity : In another study, the compound exhibited selective cytotoxicity against cancer cells compared to normal fibroblasts, indicating its potential for targeted cancer therapy .

Comparison with Similar Compounds

Analysis :

- The 4-chlorophenoxy group is a conserved feature in multiple compounds (e.g., CAS 6269-39-2), suggesting its role in target binding via hydrophobic or π-π interactions .

Analysis :

- The target compound’s 4-methoxy group may confer selectivity toward specific cancer cell lines, as methoxy substituents are linked to enhanced cytotoxicity in benzothiazole derivatives .

- Unlike PZ-39, which targets ABCG2, the absence of a triazine ring in the target compound suggests divergent mechanisms, possibly favoring kinase or topoisomerase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.